N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 2-aminobenzamide with 4-chlorophenylacetic acid under acidic conditions to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and methoxyphenyl groups may enhance binding affinity and selectivity. The sulfanylidene group can participate in redox reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-chloroacetamide
- N-(2-hydroxy-5-[(RS)-1-hydroxy-2-{[(SR)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl)formamide
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinazoline core, along with the chlorophenyl and methoxyphenyl groups, allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
421593-33-1 |
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Molecular Formula |
C24H20ClN3O3S |
Molecular Weight |
465.95 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20ClN3O3S/c1-31-19-9-7-18(8-10-19)28-23(30)20-11-4-16(14-21(20)27-24(28)32)22(29)26-13-12-15-2-5-17(25)6-3-15/h2-11,14H,12-13H2,1H3,(H,26,29)(H,27,32) |
InChI Key |
XFHZIGWVUYMFQC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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